Mellein

説明

Synthesis Analysis

Mellein synthesis involves complex biochemical pathways, primarily orchestrated by polyketide synthases (PKSs). A study by Sun et al. (2012) highlighted the synthesis of (R)-mellein by a partially reducing iterative polyketide synthase (PR-PKS), indicating a unique keto reduction pattern in its biosynthesis (Sun et al., 2012). Another study by Chooi et al. (2014) demonstrated that a specific PR-PKS gene in the wheat pathogen Parastagonospora nodorum is solely responsible for (R)-mellein production, providing insights into its role in pathogenicity and environmental interaction (Chooi et al., 2014).

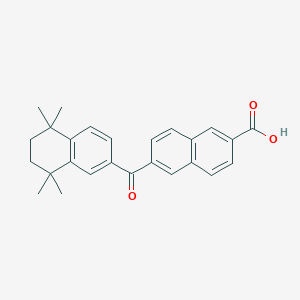

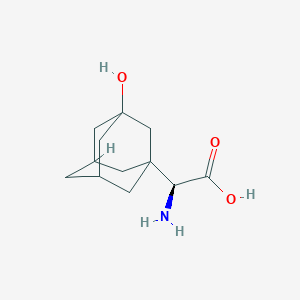

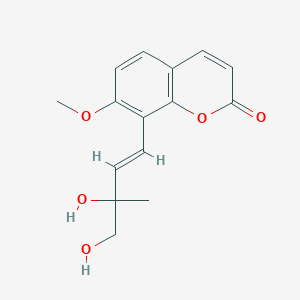

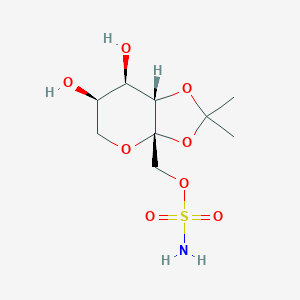

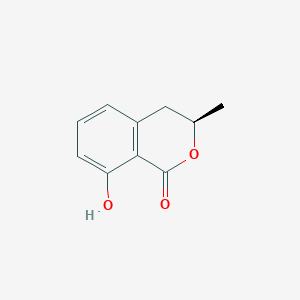

Molecular Structure Analysis

Mellein's molecular structure, characterized by the dihydroisocoumarin core, is central to its diverse biological functions. Its structure has been elucidated through various synthetic and analytical techniques, providing a foundation for understanding its chemical behavior and biological interactions. The synthesis methods for mellein and related compounds, as detailed by Islam et al. (2007), involve key steps such as esterification, Michael addition, and aldol reactions, highlighting the compound's complex structural features (Islam et al., 2007).

Chemical Reactions and Properties

The chemical properties of mellein are influenced by its dihydroisocoumarin skeleton, enabling various biochemical interactions and reactions. Studies on mellein biosynthesis and transformation have shed light on its chemical versatility and reactivity. For instance, the biotransformation of (-)-mellein by a marine isolate of bacterium Stappia sp. resulted in the production of its oxidized metabolite, (3R,4S)-4-hydroxymellein, demonstrating mellein's reactive nature and potential for chemical modification (Feng et al., 2010).

科学的研究の応用

Specific Scientific Field

Summary of the Application

Mellein was isolated from the endophytic fungus Lasiodiplodia theobromae strain (SJF‐1) and was found to have broad-spectrum antimicrobial and pharmacological properties .

Methods of Application or Experimental Procedures

The methanolic extract of the SJF‐1 strain possessed one major bioactive fraction, which was purified by column chromatography. It was identified as Mellein by various spectroscopic studies .

Results or Outcomes

Mellein showed potent anti-Xanthomonas activity with minimum inhibitory concentration (MIC) values ranging from 1·9 to 62·5 μg ml −1 against 11 Xanthomonas strains. It also showed a broad-spectrum antimicrobial activity with MIC 7·8–31·25 μg ml −1 and 1·9–31·25 μg ml −1 towards both bacterial and fungal strains, respectively .

Role in Pathology of Charcoal Rot in Soybean Plants

Specific Scientific Field

Summary of the Application

Mellein is produced in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot .

Methods of Application or Experimental Procedures

LC-MS/MS analysis of cell-free culture filtrates (CCFs) from 89 Mp isolates revealed that 28.1% produced mellein .

Results or Outcomes

In soybean seedlings in hydroponic culture, Mp CCFs diluted to 25% (vol/vol) in hydroponic growth medium induced phytotoxic symptoms with frequencies of 73% chlorosis, 78% necrosis, 7% wilting, and 16% death .

In Silico Pharmacological Studies

Specific Scientific Field

Summary of the Application

Mellein has been studied for its potential as a drug candidate through in silico absorption, distribution, metabolism, and excretion (ADME) pharmacological studies .

Methods of Application or Experimental Procedures

Molecular docking studies were conducted to understand the binding interactions of Mellein with proteins of Xanthomonas sp. to reduce pathogenicity .

Results or Outcomes

Mellein showed promising physicochemical properties such as ADME properties in the human body, as well as oral bioavailability . It exhibited high gastrointestinal absorption properties and promising oral drug bioavailability .

Role in Inhibiting Green Plant Growth

Specific Scientific Field

Summary of the Application

Mellein, along with cis-4-hydroxymellein and other metabolites, were isolated from Lasidiplodia theobromae culture filtrates, which inhibited the growth of green plants .

Methods of Application or Experimental Procedures

The culture filtrates of Lasidiplodia theobromae were studied, and the bioactive compounds were isolated .

Results or Outcomes

The culture filtrates, which included Mellein, were found to inhibit the growth of green plants .

Role in Inducing Local Necrosis in Roots

Specific Scientific Field

Summary of the Application

Mellein is produced by the fungal pathogen Macrophomina phaseolina (Mp), which is proposed to enter host roots by releasing toxins that induce local necrosis, allowing entry of hyphae .

Methods of Application or Experimental Procedures

LC-MS/MS analysis of cell-free culture filtrates (CCFs) from 89 Mp isolates revealed that 28.1% produced mellein .

Results or Outcomes

In soybean seedlings in hydroponic culture, Mp CCFs diluted to 25% (vol/vol) in hydroponic growth medium induced phytotoxic symptoms with frequencies of 73% chlorosis, 78% necrosis, 7% wilting, and 16% death .

Role in Inhibiting Green Plant Growth

Specific Scientific Field

Summary of the Application

Mellein, along with cis-4-hydroxymellein and other metabolites, were isolated from Lasidiplodia theobromae culture filtrates, which inhibited the growth of green plants .

Methods of Application or Experimental Procedures

The culture filtrates of Lasidiplodia theobromae were studied, and the bioactive compounds were isolated .

Results or Outcomes

The culture filtrates, which included Mellein, were found to inhibit the growth of green plants .

将来の方向性

特性

IUPAC Name |

(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one | |

CAS RN |

480-33-1 | |

| Record name | (-)-Mellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mellein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。